N-(furan-2-ylmethyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(furan-2-ylmethyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound that features a furan ring, a pyrimidine ring, and a sulfanylacetamide group
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15-9-14(12-5-2-1-3-6-12)19-17(20-15)24-11-16(22)18-10-13-7-4-8-23-13/h1-9H,10-11H2,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNKOEJOAOPVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving benzaldehyde, urea, and ethyl acetoacetate under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine derivative.
Attachment of the Furan Ring: The furan ring is attached through a Friedel-Crafts alkylation reaction, where furan reacts with a suitable alkylating agent.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted acetamides and pyrimidines.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions and as a potential lead compound in drug discovery.
Medicine
The unique structure of this compound makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrimidine rings may facilitate binding to these targets, while the sulfanyl and acetamide groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-[(4-oxo-6-methyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- N-(furan-2-ylmethyl)-2-[(4-oxo-6-ethyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
The presence of the phenyl group in N-(furan-2-ylmethyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
